molecular formula C8H20ClNO B1383316 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride CAS No. 1803606-48-5

2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride

Cat. No.: B1383316
CAS No.: 1803606-48-5
M. Wt: 181.7 g/mol
InChI Key: WYJYPHMLPRJMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride is a versatile small molecule scaffold used primarily in laboratory settings. It has a molecular weight of 181.7 g/mol and a chemical formula of C8H20ClNO . This compound is known for its high purity, typically exceeding 95% .

Chemical Reactions Analysis

2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride is unique due to its specific structure and properties. Similar compounds include:

These compounds highlight the diversity and specificity of this compound in various applications.

Properties

IUPAC Name

2-(3,3-dimethylbutan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-7(8(2,3)4)9-5-6-10;/h7,9-10H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJYPHMLPRJMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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